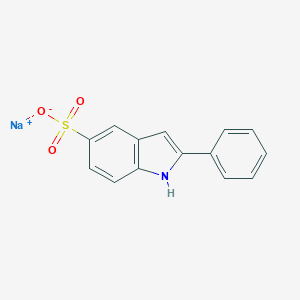

sodium 2-phenyl-1H-indole-5-sulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

119205-39-9 |

|---|---|

Molecular Formula |

C14H11NNaO3S |

Molecular Weight |

296.30 g/mol |

IUPAC Name |

sodium;2-phenyl-1H-indole-5-sulfonate |

InChI |

InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18); |

InChI Key |

OGUBOLKGBKSEPF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

119205-39-9 |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Phenyl 1h Indole 5 Sulfonate and Its Derivatives

Strategies for the Construction of the 2-Phenyl-1H-Indole Core

The formation of the 2-phenyl-1H-indole scaffold is a well-established area of organic synthesis, with a variety of methods available to achieve this transformation. These can be broadly categorized into classical indole (B1671886) syntheses, modern catalytic approaches, and other cyclization strategies.

Classical Indole Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger)

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. researchgate.netorgsyn.org For the synthesis of 2-phenylindole (B188600), acetophenone (B1666503) is reacted with phenylhydrazine (B124118) to form acetophenone phenylhydrazone, which then undergoes cyclization under acidic conditions. orgsyn.orgslideshare.net Various acid catalysts can be employed, including zinc chloride, polyphosphoric acid, and sulfuric acid. orgsyn.orgslideshare.nete-journals.in The reaction proceeds through a slideshare.netslideshare.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.gov

Table 1: Examples of Fischer Indole Synthesis for 2-Phenylindole

| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone, Phenylhydrazine | Zinc Chloride | Neat | 170 | 5 min | 72-80 | orgsyn.org |

| Acetophenone, Phenylhydrazine | Polyphosphoric Acid | Neat | 100 | 15 min | High | ijnrd.org |

The Bischler-Möhlau synthesis provides another classical route to 2-arylindoles. This method involves the reaction of an α-haloacetophenone, such as α-bromoacetophenone, with an excess of an aniline (B41778) in a cyclization reaction. nih.govwikipedia.orgchemeurope.com The reaction is often carried out at high temperatures and can suffer from harsh conditions and sometimes low yields. wikipedia.org However, modern modifications, including the use of microwave irradiation, have been developed to improve the efficiency of this synthesis. sciforum.net The mechanism is thought to involve the initial formation of an α-anilino ketone, which then undergoes cyclization. wikipedia.org

Table 2: Examples of Bischler-Möhlau Synthesis for 2-Arylindoles

| α-Haloacetophenone | Aniline | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenacylaniline | Anilinium bromide | Microwave (540 W), DMF (cat.) | 71 (from aniline) | sciforum.net |

The Hemetsberger synthesis (also known as the Hemetsberger-Knittel synthesis) is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method provides a route to indoles with a carboxylic acid handle at the 2-position, which can be a useful synthon for further derivatization. The starting α-azidocinnamate esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate. researchgate.net The thermal cyclization is believed to proceed through a nitrene intermediate. wikipedia.org While yields are generally good (typically above 70%), the synthesis and stability of the azide (B81097) starting materials can be challenging. wikipedia.orgresearchgate.net

Table 3: General Overview of Hemetsberger Indole Synthesis

| Starting Material | Reaction | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 3-Aryl-2-azido-propenoic ester | Thermal decomposition | Indole-2-carboxylic ester | >70 | wikipedia.org |

Modern Catalytic Routes to 2-Phenylindoles (e.g., Palladium-catalyzed reactions)

Modern organic synthesis has seen the development of powerful palladium-catalyzed methods for the construction of the indole core, offering milder reaction conditions and broader functional group tolerance compared to classical methods. A common strategy involves the annulation of anilines with alkynes. For instance, 2-chloroanilines can be reacted with ketones in the presence of a palladium catalyst to form indoles. organic-chemistry.org Another approach is the tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.

A particularly efficient method involves the palladium-catalyzed heteroannulation of 2-haloaniline derivatives with phenylacetylene. This one-pot reaction proceeds under mild conditions and provides a direct route to 2-phenylindoles.

Table 4: Examples of Palladium-Catalyzed Synthesis of 2-Phenylindoles

| Aniline Derivative | Alkyne/Ketone | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloroanilines | Ketones | [Pd(tBu3P)2], K3PO4, Acetic Acid | DMA | 140 | - | High | organic-chemistry.org |

Indoline Conversion and Other Cyclization Reactions

Another synthetic strategy involves the conversion of pre-existing heterocyclic structures, such as indolines (2,3-dihydroindoles), into the corresponding indole. This is typically achieved through an oxidative dehydrogenation process. researchgate.net This approach can be coupled with a subsequent C2-selective arylation in a one-pot procedure. For example, indolines can be treated with a palladium catalyst in the presence of an arylboronic acid and an oxidant to yield 2-arylindoles. 47.251.13rsc.org This method is advantageous as it allows for the introduction of the C2-aryl group in the final step of the indole core synthesis.

Table 5: Example of 2-Arylindole Synthesis from Indoline

| Indoline | Arylboronic Acid | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Regioselective Sulfonation of 2-Phenylindole to Yield 2-Phenyl-1H-Indole-5-Sulfonic Acid

Once the 2-phenyl-1H-indole core is synthesized, the next critical step is the introduction of a sulfonic acid group regioselectively at the C5 position of the indole ring. This electrophilic aromatic substitution is influenced by the electron-rich nature of the indole nucleus.

Direct Sulfonation Reagents and Conditions

Direct sulfonation of 2-phenylindole can be achieved using common sulfonating agents. The choice of reagent and reaction conditions is crucial to control the regioselectivity of the reaction, as sulfonation can potentially occur at other positions of the indole ring. A known method for the preparation of 2-phenyl-1H-indole-5-sulfonic acid involves the use of chlorosulfonic acid in a suitable solvent like nitrobenzene. The reaction is typically carried out at a controlled temperature, followed by hydrolysis of the resulting sulfonyl chloride to the sulfonic acid. Subsequent neutralization with a base, such as sodium hydroxide (B78521), yields the desired sodium 2-phenyl-1H-indole-5-sulfonate.

While specific data on a wide range of direct sulfonation conditions for 2-phenylindole is limited in readily available literature, the general principles of electrophilic aromatic sulfonation apply. The use of milder sulfonating agents or protecting groups on the indole nitrogen can be employed to influence the regiochemical outcome.

Table 6: Example of Direct Sulfonation of 2-Phenylindole

| Starting Material | Sulfonating Agent | Solvent | Conditions | Product | Reference |

|---|

Advanced Sulfonylation Techniques (e.g., Electrochemical Sulfonylation, Radical Processes)

In recent years, advanced techniques for C-H functionalization, including electrochemical and radical-mediated reactions, have emerged as powerful tools in organic synthesis. These methods can offer alternative pathways for sulfonylation under milder conditions and potentially with different regioselectivities.

Electrochemical sulfonylation of indoles has been reported, utilizing inorganic sulfites as the sulfur dioxide source. nih.gov This method allows for the direct formation of indole sulfonic esters under mild, oxidant-free conditions. nih.gov While this has been demonstrated for indoles in general, specific application to 2-phenylindole for C5-sulfonylation would require further investigation.

Radical-mediated sulfonylation reactions have also gained attention. These processes often involve the generation of a sulfonyl radical from precursors like sulfonyl hydrazides or sodium sulfinates, which then adds to the electron-rich indole ring. While reports on the radical sulfonylation of indoles exist, achieving specific C5-regioselectivity on a 2-phenylindole substrate would depend on the specific reaction conditions and the directing effects of the phenyl group. Further research is needed to explore the applicability of these advanced methods for the targeted synthesis of 2-phenyl-1H-indole-5-sulfonic acid.

Conversion of 2-Phenyl-1H-Indole-5-Sulfonic Acid to its Sodium Salt via Neutralization

The most direct and widely utilized method for the preparation of this compound is the neutralization of its corresponding acid, 2-phenyl-1H-indole-5-sulfonic acid. ontosight.ai This acid-base reaction is a fundamental chemical principle where the sulfonic acid group (-SO₃H), a strong acidic functional group, reacts with a sodium-containing base.

The typical procedure involves dissolving 2-phenyl-1H-indole-5-sulfonic acid in a suitable solvent, followed by the addition of a stoichiometric amount of a sodium base. The most commonly employed base for this purpose is sodium hydroxide (NaOH). ontosight.ai The reaction proceeds as follows:

C₁₄H₁₁NO₃S + NaOH → C₁₄H₁₀NNaO₃S + H₂O

The addition of the base deprotonates the sulfonic acid, forming the sodium sulfonate salt and water as a byproduct. The resulting this compound is typically a more stable, crystalline solid that is readily soluble in water. cymitquimica.com The purity of the final product can be ensured by careful control of the reaction conditions and subsequent purification steps, such as recrystallization.

Green Chemistry Approaches in 2-Phenyl-1H-Indole-5-Sulfonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. These approaches focus on the use of less hazardous chemicals, alternative energy sources, and renewable materials. While specific green synthesis routes for this compound are not extensively documented, the methodologies applied to the synthesis of indole derivatives and sulfonation of aromatic compounds provide a framework for potential green synthetic pathways.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in a variety of organic reactions due to their low vapor pressure, thermal stability, and recyclability. acgpubs.org In the context of synthesizing the precursor, 2-phenyl-1H-indole-5-sulfonic acid, ionic liquids could potentially be employed in the sulfonation step of 2-phenylindole. Acidic ionic liquids, in particular, can act as both the solvent and the catalyst, eliminating the need for volatile and corrosive acids. acgpubs.org

Research into the alkylation of indole salts has shown that ionic liquids can enhance reaction rates. unina.it While direct evidence for the use of ionic liquids in the sulfonation of 2-phenylindole is limited, their successful application in other electrophilic aromatic substitution reactions suggests their potential in this synthesis. Water, as the ultimate green solvent, could be used in the neutralization step and for the purification of the final product.

Solid acid catalysts offer a green alternative to traditional liquid acids in many chemical processes, including sulfonation. These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, which simplifies the work-up procedure and reduces waste. Examples of solid acid catalysts that could be applied to the synthesis of 2-phenyl-1H-indole-5-sulfonic acid include sulfonic acid resins (such as Amberlyst-15) and cellulose (B213188) sulfuric acid.

These catalysts have been successfully employed in various organic transformations, including esterification and Friedel-Crafts reactions. starbons.comacs.org Their application in the sulfonation of aromatic compounds is also an active area of research. The use of a solid acid catalyst for the sulfonation of 2-phenylindole would represent a significant step towards a more sustainable synthesis of its corresponding sulfonic acid.

Below is a table summarizing various solid acid catalysts and their potential applications in relevant organic reactions.

| Catalyst Type | Example | Potential Application in Synthesis | Key Advantages |

| Sulfonic Acid Resins | Amberlyst-15 | Sulfonation of 2-phenylindole | High acidity, commercially available, reusable |

| Cellulose Sulfuric Acid | Sulfonated Cellulose | Sulfonation of aromatic compounds | Biodegradable, derived from renewable resources |

| Supported Sulfonic Acids | Silica-supported sulfonic acid | Friedel-Crafts and other acid-catalyzed reactions | High surface area, good thermal stability |

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. nih.gov The application of microwave irradiation to the sulfonation of 2-phenylindole could lead to a more energy-efficient and faster synthesis of the sulfonic acid precursor.

Nanocatalysts are at the forefront of green catalytic technology, offering high surface area-to-volume ratios, which leads to enhanced catalytic activity and selectivity. mdpi.com For the synthesis of indole derivatives, various nanocatalyst systems have been explored. Magnetic nanoparticles, such as iron oxide (Fe₃O₄) coated with silica (B1680970) (SiO₂) and functionalized with sulfonic acid groups, are particularly attractive. mdpi.com

These magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet, allowing for simple separation and recycling. The sulfonic acid groups on the surface of the nanoparticles provide the acidic sites necessary for catalysis. While the direct application of such a system to the synthesis of 2-phenyl-1H-indole-5-sulfonic acid has not been reported, the successful use of similar nanocatalysts in other acid-catalyzed reactions suggests their potential.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified derivatives of this compound allows for the exploration of new chemical entities with potentially novel properties. Modifications can be introduced at various positions of the indole ring or the phenyl group.

One approach involves starting with a pre-functionalized 2-phenylindole and then performing the sulfonation and neutralization steps. For example, by using a substituted aniline or a substituted phenacyl halide in the initial synthesis of the 2-phenylindole core, derivatives with substituents on the phenyl ring or other parts of the indole nucleus can be prepared. nih.gov

Another strategy is the direct functionalization of the 2-phenyl-1H-indole-5-sulfonic acid or its sodium salt. For instance, electrophilic substitution reactions could introduce various functional groups onto the indole ring. A study on the synthesis of sulfonated indolo[2,1-a]isoquinoline derivatives demonstrates the synthesis of complex molecules from substituted indoles. ontosight.ai Furthermore, the synthesis of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide based hydrazone derivatives showcases the chemical versatility of the sulfonamide group, which can be derived from the corresponding sulfonyl chloride. researchgate.net

The following table lists some examples of structurally modified sulfonated indole derivatives found in the literature.

| Derivative Class | Synthetic Approach | Potential Functional Groups |

| Halogenated Derivatives | Starting with halogenated anilines or indoles | -Cl, -Br, -F |

| Alkylated/Arylated Derivatives | Friedel-Crafts or cross-coupling reactions | Alkyl chains, aryl groups |

| Sulfonamide Derivatives | Conversion of sulfonic acid to sulfonyl chloride, followed by reaction with an amine | Primary, secondary, or tertiary amines |

| Azo Derivatives | Diazotization of an aniline followed by coupling with 2-phenylindole | Azo groups with various substituents |

These approaches open up a wide range of possibilities for creating a library of novel compounds based on the this compound scaffold.

Functionalization at Indole Nitrogen (N-1) and Carbon Positions (C-2, C-3)

The indole ring is rich in electrons, making it reactive towards various chemical transformations. The nitrogen atom (N-1) and the C-3 position are particularly important sites for functionalization, while the C-2 position is typically occupied by the phenyl group in this class of compounds.

N-1 Functionalization: The nitrogen atom of the indole nucleus can be readily functionalized through reactions such as N-alkylation, N-arylation, and N-acylation. Palladium-catalyzed cross-coupling reactions are particularly effective for forming C-N bonds at this position. researchgate.net These methods allow for the introduction of a wide range of functional groups, including amines, anilines, amides, and carbamates, onto the indole nitrogen, significantly diversifying the parent structure. researchgate.net

C-3 Functionalization: The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack reaction introduce a formyl group, while Mannich reactions can introduce aminomethyl functionalities. Azo coupling reactions have also been employed, where diazotized anilines react with 2-phenylindoles to introduce an azo (-N=N-) linkage at the C-3 position, creating compounds with potential antifertility properties. iosrphr.org

The reactivity of these positions allows for a modular approach to synthesis, where the core 2-phenyl-1H-indole-5-sulfonate structure can be decorated with various substituents to fine-tune its biological or material properties.

Introduction of Diverse Substituents on the Phenyl and Indole Rings

The introduction of various substituents onto both the pendant phenyl ring and the benzo portion of the indole nucleus is crucial for developing structure-activity relationships (SAR). This is often achieved by selecting appropriately substituted starting materials for the indole synthesis itself.

One of the most widely used methods for constructing the 2-phenylindole scaffold is the Fischer indole synthesis. researchgate.netresearchgate.net This reaction involves the cyclization of a phenylhydrazone under acidic conditions. By using substituted anilines to form the initial hydrazone with phenacyl halides (α-halo acetophenones), a variety of functional groups can be incorporated into the final indole structure. researchgate.netresearchgate.net For example, starting with sulfa-substituted anilines leads to the corresponding 2-phenyl-sulfa-substituted indoles. researchgate.net This strategy allows for the systematic modification of the electronic and steric properties of the molecule.

Below is a table illustrating how different starting materials in a Fischer-type synthesis can lead to diverse substituents on the final indole product.

| Substituted Aniline Starter | Phenacyl Halide Starter | Resulting 2-Phenylindole Derivative |

| Aniline | 2-Bromoacetophenone | 2-Phenyl-1H-indole |

| 4-Methylaniline | 2-Bromoacetophenone | 5-Methyl-2-phenyl-1H-indole |

| 4-Chloroaniline | 2-Bromo-4'-nitroacetophenone | 5-Chloro-2-(4-nitrophenyl)-1H-indole |

| Sulfanilamide | 2-Bromoacetophenone | 4-(2-Phenyl-1H-indol-5-ylsulfonamido)benzenesulfonamide |

This synthetic flexibility is paramount for creating libraries of compounds for screening and optimization in drug discovery and materials science. researchgate.net

Synthesis of Indole Acetic Acid Sulfonate Derivatives

A specific and significant class of derivatives involves the linkage of an acetic acid moiety to the indole core, which is then further functionalized with a sulfonate group. A facile, two-step in situ synthesis has been developed for this purpose. rsc.orgnih.gov

The synthesis begins with the formation of an amide bond. In the first step, 2-aminophenol (B121084) is treated with 2-indole acetic acid in the presence of coupling agents like carbonyldiimidazole (CDI) and 4-(dimethylamino)pyridine (DMAP) to yield N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide. rsc.orgnih.gov

In the subsequent step, the hydroxyl group of the synthesized acetamide (B32628) is reacted with various substituted benzenesulfonyl chlorides. rsc.orgnih.gov This reaction is typically carried out in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like acetonitrile (B52724), proceeding for approximately 24 hours. nih.gov This sequence efficiently produces a range of indole acetic acid sulfonate derivatives in good to excellent yields. nih.gov These compounds have been investigated as potent inhibitors of ectonucleotidases, enzymes implicated in cancer development. researchgate.netnih.gov

The following table details the synthesis of several derivatives using this method.

| Amide Intermediate | Substituted Sulfonyl Chloride | Resulting Indole Acetic Acid Sulfonate Derivative |

| N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | 4-Methylbenzenesulfonyl chloride | 2-(2-(1H-Indol-3-yl)acetamido)phenyl 4-methylbenzenesulfonate |

| N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | 4-Chlorobenzenesulfonyl chloride | 2-(2-(1H-Indol-3-yl)acetamido)phenyl 4-chlorobenzenesulfonate |

| N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | 4-Nitrobenzenesulfonyl chloride | 2-(2-(1H-Indol-3-yl)acetamido)phenyl 4-nitrobenzenesulfonate |

| N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | 2,4-Dichlorobenzenesulfonyl chloride | 2-(2-(1H-Indol-3-yl)acetamido)phenyl 2,4-dichlorobenzenesulfonate |

Data synthesized from the described methodology in the sources. rsc.orgnih.gov

Sulfonate-Based Leaving Group Strategies in Indole Synthesis

Beyond being a key functional group in the final product, the sulfonate moiety can also play a critical role as a leaving group in novel synthetic routes to the indole core itself. ucl.ac.uk Sulfonate esters are excellent nucleofuges, with reactivity significantly higher than halides, making them effective in facilitating bond-forming reactions. nih.gov

One innovative approach utilizes a radical-mediated synthesis of indoles. researchgate.netucl.ac.uk This method employs an sp3 α-bromo sulfonate ester as a precursor. A water-soluble, phosphorus-based chain carrier generates a carbon-centered radical from this precursor. researchgate.netucl.ac.uk This radical species then undergoes an intramolecular cyclization by attacking an aromatic ring. The subsequent loss of the sulfonate ester as a leaving group drives the reaction forward, yielding the indole ring in a chemoselective manner. researchgate.netucl.ac.uk This strategy highlights the utility of the sulfonate group not just as a static substituent but as a dynamic participant in the construction of the heterocyclic system. The electron-withdrawing nature of the sulfonate moiety also serves to stabilize the radical intermediate, facilitating these mild and facile bond-forming reactions. researchgate.netucl.ac.uk

Reaction Mechanisms and Mechanistic Studies Involving Sodium 2 Phenyl 1h Indole 5 Sulfonate

Mechanistic Pathways of Sulfonation and Sulfonyl Migration

The introduction and migration of a sulfonyl group on the indole (B1671886) scaffold can proceed through several distinct mechanistic pathways.

The synthesis of sodium 2-phenyl-1H-indole-5-sulfonate typically involves the direct sulfonation of 2-phenylindole (B188600). ontosight.ai This transformation proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.comwikipedia.org The reaction is characterized by a two-step process:

Generation of the Electrophile and Nucleophilic Attack : In the presence of a strong acid like fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The electron-rich indole ring acts as the nucleophile, attacking the electrophile. youtube.com This attack disrupts the aromaticity of the benzene (B151609) portion of the indole ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.comwikipedia.org The attack occurs preferentially at the C5 position due to the directing effects of the fused pyrrole (B145914) ring and the phenyl substituent.

Deprotonation and Re-aromatization : In the second, faster step, a weak base (such as HSO₄⁻ or water) removes a proton from the sp³-hybridized carbon atom of the arenium ion. masterorganicchemistry.commasterorganicchemistry.com This restores the aromaticity of the benzene ring, resulting in the formation of 2-phenyl-1H-indole-5-sulfonic acid. youtube.com Subsequent neutralization with a sodium base yields the final sodium salt. ontosight.ai

| Step | Description | Key Intermediates |

| 1 | Attack of the π-electrons of the indole ring on the electrophile (SO₃). | Wheland Intermediate (Arenium Ion) |

| 2 | Deprotonation by a weak base to restore aromaticity. | 2-Phenyl-1H-indole-5-sulfonic acid |

Beyond its formation, the sulfonyl group on an indole ring can undergo intramolecular migration through rearrangement reactions. A notable example is the remote anionic thia-Fries rearrangement, which has been observed in related indole triflone systems. nih.govacs.org This rearrangement offers a regioselective method for synthesizing 3-sulfonylindoles. nih.govacs.org

The proposed mechanism for this NaH-mediated 1,5-rearrangement involves the following steps: acs.org

Deprotonation of the indole nitrogen by sodium hydride (NaH) to form a sodium salt intermediate.

This intermediate then undergoes an intramolecular migration of the triflyl (trifluoromethanesulfonyl) group from the oxygen of a hydroxyphenyl substituent to the C3 position of the indole ring. acs.org

Protonation and subsequent aromatic isomerization yield the final 3-sulfonylindole product. acs.org

This remote anionic thia-Fries rearrangement is mechanistically distinct from conventional thia-Fries rearrangements that typically involve strong alkyllithium bases to generate a carbanion directly. acs.org The scope of anionic Fries rearrangements has been extended to various migrating groups, including Si-, S-, and P-based moieties, and can involve 1,3-, 1,4-, and 1,5-shifts. rsc.orgorganic-chemistry.org Additionally, studies have shown that trifluoromethanesulfonic acid can facilitate the migration of alkyl and aryl substituents from the C3 to the C2 position of the indole ring, highlighting the potential for intramolecular migrations on this scaffold. nih.gov

Sulfonylation of indoles can also be achieved through radical-mediated pathways, offering an alternative to electrophilic substitution. These methods often involve the generation of a sulfonyl radical, which then adds to the indole nucleus. researchgate.net

One such method is the electrochemical sulfonylation of indoles. researchgate.netacs.org In this process, a sulfonyl radical is generated from sources like inorganic sulfites. This radical species then couples with the indole. Cyclic voltammetry studies suggest that the reaction can proceed through both radical coupling and nucleophilic addition pathways. researchgate.net

Another approach involves palladium catalysis, which can facilitate the insertion of sulfur dioxide via a radical process to generate 2-sulfonated indoles. figshare.com Mechanistic investigations into related radical-mediated sulfonylation reactions confirm that the transformations proceed via a radical pathway. rsc.org These radical processes are compatible with a wide range of functional groups and provide access to various sulfonylated indole derivatives. researchgate.net

| Method | Radical Source | Key Features |

| Electrochemical Sulfonylation | Inorganic sulfites (e.g., Na₂S₂O₅) | Proceeds via sulfonyl radical; can involve both radical coupling and nucleophilic addition. researchgate.netacs.org |

| Palladium-Catalyzed SO₂ Insertion | Sulfur dioxide | Merges palladium catalysis with a radical process for SO₂ insertion. figshare.com |

| Photocatalytic Sulfonylation | Sodium sulfinates | Utilizes visible light to generate sulfonyl radicals for reaction with indoles. |

Role of the Sulfonate Group as a Leaving Group in Synthetic Transformations

The sulfonate group (RSO₃⁻) is an excellent leaving group in organic synthesis due to the stability of the corresponding anion, which is the conjugate base of a strong sulfonic acid. wikipedia.org This property is exploited in various synthetic transformations involving indole derivatives.

In the synthesis of substituted indoles, a sulfonate ester can be employed as a leaving group in radical-mediated reactions. ucl.ac.ukresearchgate.net For instance, a carbon-centered radical can be generated from an α-bromo sulfonate ester. This radical can then undergo an intramolecular cyclization onto an aromatic ring. The subsequent loss of the sulfonate ester group in a chemoselective fashion leads to the formation of the indole ring system. ucl.ac.ukresearchgate.net The electron-withdrawing nature of the sulfonate moiety stabilizes the radical intermediate and facilitates the final elimination step to yield the indole product. researchgate.net

Catalytic Reaction Mechanisms in Indole Functionalization

Transition metal catalysis provides a powerful platform for the functionalization of the indole core, enabling the formation of various C-C and C-X bonds under mild conditions. nih.govrsc.org

Gold-Catalyzed Reactions: Homogeneous gold catalysis has emerged as a potent tool for activating unsaturated systems like alkynes and allenes toward nucleophilic attack by indoles. unimi.itrsc.org The reaction mechanism often involves the π-acidic gold catalyst coordinating to the C-C multiple bond, rendering it more electrophilic. unimi.it

Two primary mechanistic pathways are generally considered:

Activation of the Electrophile : The gold catalyst activates an alkyne or other unsaturated substrate, which is then attacked by the nucleophilic C3 position of the indole. This is followed by protonolysis of the resulting C-Au bond to regenerate the catalyst and yield the functionalized indole. unimi.it

Auration of the Indole : In some cases, an initial auration of the indole can form an indolyl-gold species. This species then participates in the reaction, for example, by adding across a Michael acceptor, followed by protonolysis to release the product. unimi.it

Gold-catalyzed reactions have been applied to a wide range of transformations, including hydroarylation, rearrangement-addition reactions, and annulations to synthesize complex polycyclic indole derivatives. unimi.itnih.govnih.govacs.org

| Gold-Catalyzed Reaction | Substrate Activated | Mechanistic Feature |

| Hydroarylation of Alkenes | Alkene | Coordination of Au(I) to the double bond, followed by nucleophilic attack of indole. unimi.it |

| Rearrangement of Propargylic Carboxylates | Alkyne | Gold-catalyzed rearrangement (1,2- or 1,3-migration) followed by indole addition. nih.gov |

| Annulation of Alkynyl Thioethers | Alkyne | Regioselective addition of a nitrenoid β to the sulfenyl group, leading to a (3+2) cycloaddition. nih.govacs.org |

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively used for the functionalization of indoles. mdpi.combohrium.com These reactions often proceed through well-defined catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

Key palladium-catalyzed reactions involving indoles include:

Cross-Coupling Reactions : Reactions like Suzuki, Sonogashira, and Heck couplings can be used to form C-C bonds at various positions of the indole ring. mdpi.com While aryl halides are common substrates, aryl sulfonates can also participate in these couplings, leveraging the sulfonate as a leaving group.

C-H Functionalization : Directing group-assisted or non-directed C-H activation has become a powerful strategy for regioselective functionalization of the indole nucleus, avoiding the need for pre-functionalized starting materials. nih.govrsc.org

Tandem/Cascade Reactions : Palladium catalysts can orchestrate tandem sequences, such as the reaction of 2-alkynyl arylazides with sulfonic acids to directly synthesize 1H-indole-3-sulfonates. rsc.org This process involves intramolecular cyclization and functional group migration. mdpi.com Another example is the palladium-catalyzed direct C-H functionalization of indoles with the insertion of sulfur dioxide to afford 2-sulfonated indoles. figshare.com

These catalytic methods provide efficient and atom-economical routes to a diverse array of functionalized indole derivatives. researchgate.netdeepdyve.com

Acid-Base Catalysis in Indole Reactions

Acid-base catalysis is fundamental to many reactions involving the indole scaffold, including its synthesis and functionalization. The sulfonation of 2-phenylindole to produce the corresponding sulfonic acid is a classic example of an acid-catalyzed electrophilic aromatic substitution. wikipedia.orgucalgary.ca In this process, a strong acid, typically sulfuric acid, serves both as the reagent and the catalyst. The mechanism involves the generation of sulfur trioxide (SO₃) or its protonated form, which acts as the potent electrophile. wikipedia.orgucalgary.ca The electron-rich indole ring then attacks this electrophile, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. A base (often water or the conjugate base of the acid) then abstracts a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.

This sulfonation reaction is notably reversible. The reverse reaction, known as desulfonation, is also acid-catalyzed and typically occurs in dilute, hot aqueous acid conditions. wikipedia.orgnumberanalytics.com This reversibility can be exploited in synthesis to use the sulfonate group as a temporary protecting or directing group. wikipedia.org

Beyond sulfonation, acid catalysis is central to foundational indole syntheses like the Fischer indolization, where an acid catalyst facilitates the cyclization of a phenylhydrazone. nih.govasianpubs.org In other contexts, catalytic systems that are nominally neutral but create localized acidic or basic environments are effective. For instance, a system combining a silica-supported sodium benzenesulfonate (B1194179) with an ionic liquid in water creates a hydrophobic environment that facilitates Michael reactions of indoles, which can be sensitive to strong acids. nih.gov

Nanocatalytic Mechanisms and Active Site Interactions

Nanocatalysts offer significant advantages in the synthesis of indole derivatives due to their high surface-area-to-volume ratio and unique active sites, which can lead to enhanced reactivity and selectivity under milder conditions. chemrxiv.orgresearchgate.net Various nanocatalytic systems have been developed for the functionalization of the indole core.

Magnetic nanoparticles (MNPs), such as iron oxide (Fe₃O₄), have been employed as recoverable and eco-friendly catalysts. researchgate.net The high catalytic activity of Fe₃O₄ nanoparticles can be attributed to a synergistic effect between active sites on the nanoparticle surface—such as surface vacancies and low-coordinated sites—and other components of the catalytic system, like an immobilized ionic liquid. rsc.org These active sites can coordinate with reactants, facilitating bond formation and breaking.

Biocatalytic nanocomposites represent another advanced approach. For example, a biocatalyst created by functionalizing silica-modified magnetic nanoparticles with a dendrimer and then immobilizing the trypsin enzyme has been used to synthesize indol-3-yl-4H-chromene derivatives. rsc.orgnih.gov In such systems, the nanoparticle provides a robust support, while the enzyme's active site dictates the reaction's specificity. Palladium nanobiohybrids, where palladium nanoparticles are generated within a protein network, have also been developed for C-H activation of indole derivatives, demonstrating the potential of combining nanotechnology with biocatalysis. chemrxiv.org

| Catalyst System | Reaction Type | Key Mechanistic Features | References |

| Fe₃O₄ Nanoparticles with Ionic Liquid | Synthesis of 3-substituted indoles | Synergistic effect between surface vacancies/low-coordinated sites and the ionic liquid enhances catalytic activity. | rsc.org |

| Fe₃O₄@SiO₂@Dendrimer-Trypsin | Synthesis of indol-3-yl-4H-chromene | Nanocomposite acts as a support for the enzyme, whose active site controls the reaction. | rsc.orgnih.gov |

| Palladium-Nanobiohybrids | C-H activation of tryptophan | Palladium nanoparticles generated in-situ within a protein scaffold catalyze the reaction under mild conditions. | chemrxiv.org |

Photochemical Transformation Mechanisms of Related Sulfonated Compounds (e.g., Desulfonation, Radical Cation Formation)

The photochemical behavior of sulfonated aromatic compounds, including indole derivatives, involves complex mechanisms such as desulfonation and the formation of radical cations. The specific pathway often depends on the solvent and the molecular structure. acs.orgresearchgate.net Studies on related arylazo sulfonates show that irradiation with visible light can induce either homolytic or heterolytic cleavage of the N–S bond. acs.org

In organic solvents, the reaction tends to proceed via homolysis, generating an aryl radical and a sulfonyl radical. This radical pathway can be utilized for arylation reactions. acs.orgresearchgate.net Conversely, in neat water, the radical chemistry is suppressed, and an efficient photoheterolysis occurs. This process generates a reactive aryl cation and a sulfonate anion. acs.orgresearchgate.net The formation of radical cation intermediates is a key step in many photo-oxidative processes and has been observed in pulse radiolysis studies of other sulfonated aromatic compounds like aminobenzenesulfonates. acs.orgwustl.edu

The photochemical cleavage can be summarized as follows:

Radical Pathway (in organic solvents): Ar-SO₃⁻ --(hν)--> Ar• + •SO₃⁻

Ionic Pathway (in water): Ar-SO₃⁻ --(hν)--> Ar⁺ + SO₃²⁻

These photochemical reactions can lead to desulfonation, where the sulfonic acid group is removed from the aromatic ring. wikipedia.orgnumberanalytics.com Other photochemical transformations of indoles can be driven by light, often involving radical mechanisms initiated by electron donor-acceptor (EDA) complexes. nih.govresearchgate.net For instance, the light-driven, metal-free C2-H alkylation of indoles proceeds through the photochemical formation of reactive carbon-centered radicals. nih.govresearchgate.net

| Compound Type | Conditions | Primary Mechanism | Key Intermediates | References |

| Arylazo Sulfonates | Organic Solvents, Visible Light | Homolytic N-S Bond Cleavage | Aryl Radicals | acs.orgresearchgate.net |

| Arylazo Sulfonates | Neat Water, Visible Light | Heterolytic N-S Bond Cleavage | Aryl Cations | acs.orgresearchgate.net |

| Aminobenzenesulfonates | Pulse Radiolysis | Oxidation | Cation Radicals | acs.org |

Stereochemical Considerations and Regioselectivity in Indole Derivatives Synthesis

The synthesis of functionalized indole derivatives requires precise control over both regioselectivity (where on the molecule the reaction occurs) and stereochemistry (the 3D arrangement of atoms).

Regioselectivity: The indole ring has multiple potential sites for reaction, with the C3 position being the most nucleophilic and thus a common site for electrophilic aromatic substitution. rsc.orgnih.gov However, the synthesis of this compound involves substitution at the C5 position. The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the indole ring. In the Fischer indole synthesis, for example, the reaction can be highly regioselective, with computational studies showing that the formation of one regioisomer is energetically favored over the other. nih.gov The electronic properties of substituents play a crucial role; electron-withdrawing groups can destabilize certain reaction pathways, thereby directing the outcome. nih.gov In transition-metal-catalyzed reactions, the choice of ligand can also be used to control regioselectivity, for instance, by switching the reaction between the C2 and C3 positions of the indole. rsc.org

Stereochemistry: When the synthesis of an indole derivative creates one or more chiral centers, controlling the stereochemistry becomes critical. While the core structure of this compound is achiral, many synthetic routes leading to more complex indole derivatives must address stereoselectivity. For example, a catalytic enantioselective synthesis of indolines bearing two adjacent stereocenters has been developed. acs.org This reaction, which proceeds through a Mannich-like 5-endo-trig cyclization, can achieve high levels of both diastereoselectivity (favoring one diastereomer over another) and enantioselectivity (favoring one enantiomer over another) through the use of a chiral phase-transfer catalyst. acs.org Such methods are vital for producing single-enantiomer compounds, which is often a requirement for biologically active molecules.

| Aspect | Controlling Factors | Example Reaction | Outcome | References |

| Regioselectivity | Electronic effects of substituents | Fischer Indole Synthesis | Formation of a single, energetically favored indole regioisomer. | nih.gov |

| Regioselectivity | Catalyst/Ligand choice | Pd-catalyzed Oxidative Heck Reaction | Ligand-controlled switch between C3 and C2 functionalization. | rsc.org |

| Stereoselectivity | Chiral catalyst | Phase-Transfer Catalyzed Cyclization | Enantioselective and diastereoselective synthesis of indolines. | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Phenyl 1h Indole 5 Sulfonate Derivatives

Impact of Substituent Variation on Molecular Recognition and Binding Properties

The molecular recognition of 2-phenyl-1H-indole-5-sulfonate derivatives is highly sensitive to the nature and position of substituents on both the indole (B1671886) and phenyl rings. These modifications can alter the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule, thereby modulating its binding affinity and selectivity for a given biological target.

Research on related 2-phenylindole (B188600) derivatives has demonstrated that even subtle changes can lead to significant differences in biological activity. For instance, in a study on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, the introduction of a methoxy (B1213986) group at the C-5 position of the indole ring, coupled with a 4-(methylsulfonyl)phenyl group at the C-2 position, resulted in the highest COX-2 selectivity. researchgate.net This highlights the critical role of substituents in dictating the interaction with the target enzyme's active site. researchgate.net

The sulfonate group itself is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can profoundly impact the molecule's interaction with receptor sites. The anionic nature of the sulfonate at physiological pH can facilitate strong ionic interactions with positively charged residues, such as arginine or lysine, within a binding pocket.

To illustrate the impact of substituent variation, consider the following hypothetical data based on common SAR principles observed in similar compound series:

| Substituent at R1 (Indole N-H) | Substituent at R2 (Phenyl Ring) | Relative Binding Affinity | Observed Interaction |

| H | H | 1.0 | Baseline hydrophobic and pi-stacking interactions. |

| CH3 | H | 1.2 | Increased hydrophobic interaction. |

| H | 4'-OH | 2.5 | Potential for hydrogen bonding. |

| H | 4'-OCH3 | 1.8 | Increased lipophilicity and potential steric influence. |

| H | 4'-Cl | 1.5 | Halogen bonding and altered electronics. |

This table is for illustrative purposes and represents generalized trends.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For 2-phenyl-1H-indole-5-sulfonate derivatives, the relative orientation of the phenyl ring with respect to the indole core is a key conformational feature. The rotation around the single bond connecting these two rings can be influenced by the presence of substituents, which may introduce steric hindrance and favor certain rotational isomers (rotamers).

Rational Design Principles for Modulating Molecular Recognition

The principles of rational drug design aim to systematically modify a lead compound to optimize its interaction with a biological target. For 2-phenyl-1H-indole-5-sulfonate derivatives, several strategies can be employed:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, the sulfonate group could be replaced with a carboxylate or a tetrazole to probe the importance of the acidic group's pKa and geometry.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different derivatives of 2-phenyl-1H-indole-5-sulfonate will bind. This allows for the design of new molecules with substituents that are predicted to form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts.

Scaffold Hopping: This strategy involves replacing the 2-phenylindole core with a different chemical scaffold while retaining the key pharmacophoric features responsible for biological activity. This can lead to the discovery of novel compound classes with improved properties.

A key consideration in the rational design of these derivatives is the role of the sulfonate group. Its strong acidity and potential for ionic interactions make it a dominant feature in molecular recognition. Therefore, design strategies often focus on optimizing the placement of other functional groups to complement the interactions of the sulfonate.

Privileged Structure Concepts in 2-Phenylindole Derivatives

The concept of "privileged structures" is central to understanding the importance of the 2-phenylindole scaffold. nih.govresearchgate.net These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The indole nucleus itself is a prominent privileged structure, found in a vast number of biologically active natural products and synthetic drugs. nih.goveurekaselect.com

The 2-phenylindole substructure combines the favorable properties of the indole ring with an additional aromatic ring, providing a rigid and sterically defined scaffold that can be readily functionalized. This allows for the presentation of various functional groups in a well-defined spatial arrangement, making it an ideal template for exploring a wide range of biological targets.

The versatility of the 2-phenylindole scaffold has been demonstrated by its use in the development of agents with a broad spectrum of pharmacological activities. researchgate.net The ability to readily synthesize a large library of derivatives by modifying the substituents on both the indole and phenyl rings further enhances its utility in drug discovery. u-tokyo.ac.jp The inclusion of a sulfonate group, as in sodium 2-phenyl-1H-indole-5-sulfonate, adds another layer of functionality, enabling specific targeting of proteins with complementary binding sites.

Computational Chemistry and Theoretical Studies of Sodium 2 Phenyl 1h Indole 5 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For indole (B1671886) derivatives, these calculations provide a detailed picture of electron distribution and energy levels.

The electronic properties of the 2-phenyl-1H-indole-5-sulfonate anion are largely determined by the energies of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In silico studies on related sulfonamide-Schiff base and indole derivatives, often performed at the B3LYP/6-311G+(d,p) or similar levels of theory, reveal key electronic and structural information. nih.govresearchgate.netuni-greifswald.de Molecular Electrostatic Potential (MEP) maps identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions. For 2-phenyl-1H-indole-5-sulfonate, the sulfonate group (SO₃⁻) is expected to be the most electron-rich region, making it a primary site for electrophilic attack and hydrogen bonding. Conversely, the aromatic rings represent regions of varying electron density that can engage in π-π stacking and other interactions.

Reactivity descriptors derived from quantum chemical calculations, such as chemical hardness, softness, and electronegativity, provide quantitative measures of a molecule's reactivity. While specific calculations for sodium 2-phenyl-1H-indole-5-sulfonate are not widely published, data from analogous indole sulfonamides can provide valuable approximations.

| Mulliken Charges | Partial charges on individual atoms, indicating local electron density. The sulfonate group's oxygen atoms exhibit significant negative charges. | O (Sulfonate): ~ -0.8 to -1.0 e |

Note: The values in this table are illustrative and based on DFT calculations for structurally similar indole sulfonate and sulfonamide compounds. Actual values for this compound may vary.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide a dynamic view of a molecule's conformational flexibility and its interactions with its environment, such as with solvent molecules or ions. dovepress.com

For this compound in an aqueous solution, MD simulations can reveal:

Conformational Flexibility : The 2-phenyl group is not rigidly fixed and can rotate relative to the indole core. MD simulations can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations. vu.nl This flexibility can be crucial for how the molecule fits into a biological receptor site.

Solvation Shell : Simulations can characterize the structure of water molecules surrounding the molecule. The negatively charged sulfonate group will strongly coordinate with the partial positive charges on hydrogen atoms of water, forming a stable hydration shell. The sodium counter-ion will also be solvated, existing as a hydrated Na⁺ ion in solution.

Ion Pairing : MD can be used to study the interaction between the sulfonate anion and the sodium cation. It can determine whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions, and the dynamics of these states.

Intermolecular Interactions : Simulations can quantify non-covalent interactions, such as hydrogen bonds between the indole N-H group or the sulfonate oxygens and surrounding water molecules. dovepress.com They can also model π-π stacking interactions if other aromatic molecules are present.

Analysis of MD trajectories often involves calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com For the 2-phenyl-1H-indole-5-sulfonate anion, the phenyl ring and the sulfonate group would be expected to show higher RMSF values, indicating greater mobility.

Table 2: Typical Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Indole N-H with water (acceptor); Sulfonate O⁻ with water (donor) | Determines solubility and stabilizes the molecule in aqueous solution. |

| Ionic Interaction | Sulfonate (SO₃⁻) with Sodium (Na⁺) | Influences the compound's aggregation state and effective charge in solution. |

| π-π Stacking | Phenyl ring and Indole ring with other aromatic systems | Can lead to aggregation or specific binding in biological systems. |

| Hydrophobic Interactions | Phenyl and indole rings with nonpolar molecules/moieties | Drives the molecule to associate with hydrophobic pockets in proteins. |

Molecular Docking Studies of Sulfonate Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net While specific docking studies on this compound are not prevalent in the literature, numerous studies on structurally related indole sulfonamide and sulfonate derivatives demonstrate their potential to interact with various biological targets. nih.govnih.govsemanticscholar.org

These studies show that the indole scaffold is a "privileged structure" in medicinal chemistry, capable of forming key interactions with many protein active sites. The sulfonate/sulfonamide group often plays a crucial role in binding, typically forming strong hydrogen bonds or ionic interactions with positively charged amino acid residues like Arginine (Arg) or Lysine (Lys), or with metal ions in the active site. nih.govharvard.edu

For example, indole sulfonamide derivatives have been docked into the active sites of targets such as:

Aromatase : An enzyme involved in estrogen biosynthesis, relevant to breast cancer. Docking studies revealed that indole sulfonamides can occupy the same binding site as the natural substrate, forming hydrogen bonds with key residues like MET374 and ASP309. nih.gov

Carbonic Anhydrases : A family of enzymes involved in various physiological processes. Indole-3-sulfonamide derivatives have been shown to bind selectively to certain isoforms, with the sulfonamide group coordinating to the catalytic zinc ion. researchgate.net

Protein Kinases : Such as PfPK5 from Plasmodium falciparum (a malaria target) and JAK3 (an anticancer target). nih.govsemanticscholar.org The indirubin-5-sulfonate ligand, for instance, is known to bind to PfPK5. nih.gov

Tyrosinase : An enzyme involved in melanin production, where indole derivatives containing sulfonate esters (tosyl groups) have shown promising affinity. mdpi.com

These studies highlight a common binding pattern where the indole ring occupies a hydrophobic pocket, while the anionic sulfonate group seeks out a positively charged or polar region of the binding site to anchor the ligand. harvard.edu

Table 3: Examples of Biological Targets for Indole Sulfonate/Sulfonamide Derivatives from Docking Studies

| Target Protein | Therapeutic Area | Key Interacting Residues for Sulfonate/Sulfonamide Group | Reference |

|---|---|---|---|

| Aromatase | Oncology | MET374, ASP309 | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Positively charged residues in the active site | nih.gov |

| P. falciparum Protein Kinase 5 (PfPK5) | Antimalarial | Lys, Arg residues near the ATP-binding site | nih.gov |

| Janus Kinase 3 (JAK3) | Oncology / Immunology | Polar residues in the kinase hinge region | semanticscholar.org |

| Carbonic Anhydrase II | Various | Zn²⁺ ion, Thr199, Thr200 | researchgate.net |

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, from reactants to products. smu.edu This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating the activation energy, which determines the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the reactants and products. ufl.edu

For 2-phenyl-1H-indole-5-sulfonate, computational methods could be used to study various reactions, such as:

Electrophilic Substitution : The indole ring is susceptible to electrophilic attack. Calculations could predict the most likely site of substitution (e.g., the C3 position) by comparing the activation energies for attack at different positions.

Sulfonation/Desulfonation : The mechanism of adding or removing the sulfonate group could be investigated. This would involve modeling the interaction with sulfonating agents (like SO₃) or the conditions for acid-catalyzed desulfonation.

N-alkylation/N-acylation : The reaction at the indole nitrogen (N1) is common. Computational analysis can help understand the reaction mechanism and the factors influencing its rate.

A computational study on the reaction of indoles with episulfonium ions, where a sulfonate anion plays a key role, demonstrated how non-covalent interactions in the transition state assembly could be modeled. harvard.edunih.gov The calculations revealed that the enantioselectivity of the reaction was governed by a network of hydrogen bonding and anion-binding interactions between the catalyst, the indole, and the sulfonate counterion in the rate-determining transition state. harvard.edunih.gov

Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to study the multi-step oxidation of tryptophan catalyzed by the enzyme IDO1, where indole derivatives act as inhibitors. frontiersin.org Such studies can pinpoint the rate-determining step by calculating the energy barrier for each intermediate and transition state. frontiersin.org

Table 4: Conceptual Reaction Pathway Analysis

| Reaction Step | Description | Key Computational Output |

|---|---|---|

| Reactant Complex | Initial association of reacting molecules. | Geometry and binding energy of the complex. |

| Transition State (TS) | The highest energy structure along the minimum energy path. | TS geometry, vibrational frequencies (one imaginary frequency), and activation energy (Eₐ). |

| Product Complex | The structure formed immediately after the reaction. | Geometry and energy of the post-reaction complex. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants, TS, and products. | Confirmation of the reaction pathway. |

Predictive Modeling for Novel Derivative Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to build models that correlate the chemical structure of compounds with their biological activity or other properties. consensus.app These models are then used to predict the activity of new, un-synthesized compounds, guiding the design of more potent or selective derivatives. nih.gov

For a series of indole sulfonate or sulfonamide derivatives, a QSAR study would typically involve:

Data Set Compilation : A set of molecules with known experimental activities (e.g., IC₅₀ values for enzyme inhibition) is collected. mdpi.com

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). nih.govnih.gov

Model Building : Statistical techniques like multiple linear regression or machine learning algorithms are used to find the best correlation between a subset of descriptors and the observed activity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

QSAR studies on indole-sulfonamide derivatives have successfully built predictive models for anticancer and antimalarial activities. nih.gov These models revealed that properties like mass, charge, polarizability, van der Waals volume, and electronegativity were key factors governing the compounds' activities. nih.gov Based on these validated models, new derivatives were designed in silico, and their activities were predicted, identifying promising candidates for future synthesis and testing. nih.govnih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds most likely to succeed.

Spectroscopic and Chromatographic Analytical Methodologies for 2 Phenyl 1h Indole 5 Sulfonate

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For sodium 2-phenyl-1H-indole-5-sulfonate, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to assemble a complete structural picture. nih.gov

In a typical ¹H NMR spectrum, the protons on the indole (B1671886) and phenyl rings would exhibit distinct chemical shifts, influenced by their electronic environment and proximity to the electron-withdrawing sulfonate group. The proton on the indole nitrogen (N-H) would likely appear as a broad singlet. The protons on the phenyl group and the indole core would create a complex pattern of doublets and triplets in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbon atoms directly attached to the nitrogen, the phenyl group, and the sulfonate group would have characteristic shifts that confirm the substitution pattern of the indole ring. nih.gov Advanced 2D NMR techniques, such as HMQC and HMBC, can be used to unequivocally assign all proton and carbon resonances by correlating which protons are attached to which carbons and identifying longer-range couplings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenyl-1H-indole-5-sulfonate Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H (N-H) | ~8.0-8.5 | Indole nitrogen proton, often broad. |

| ¹H (Aromatic) | ~6.5-8.0 | Complex multiplets from protons on the indole and phenyl rings. |

| ¹³C (Indole C2) | ~138-142 | Carbon bearing the phenyl group. |

| ¹³C (Indole C5) | ~130-135 | Carbon bearing the sulfonate group. |

| ¹³C (Aromatic) | ~110-140 | Multiple signals corresponding to the remaining carbons of the indole and phenyl rings. |

Molecular Mass Determination by Mass Spectrometry (MS) and High-Resolution MS

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound. ontosight.ai For this compound, the molecular formula of the corresponding acid is C₁₄H₁₁NO₃S, with a monoisotopic mass of approximately 273.05 Da. nih.govchemspider.com

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.orgmdpi.com This precision allows for the unambiguous determination of the elemental formula of the molecule and its fragments, distinguishing it from other compounds with the same nominal mass. kobv.de The predicted exact mass for the anionic form [M-H]⁻ is 272.03868 Da, while the protonated form [M+H]⁺ is 274.05324 Da. uni.lu Analysis of the fragmentation patterns observed in the MS/MS spectrum can further confirm the molecular structure by identifying characteristic losses, such as the SO₃ group.

Vibrational Analysis Using Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. ontosight.ai

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. researchgate.net The N-H stretch of the indole ring would appear as a sharp to moderately broad band around 3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The stretching of C=C bonds within the aromatic rings would produce sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net Crucially, the presence of the sulfonate group (SO₃⁻) would be confirmed by strong, characteristic symmetric and asymmetric stretching bands, typically found in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1150-1230 |

| S=O (Sulfonate) | Symmetric Stretching | ~1030-1080 |

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for separating, identifying, and quantifying the components of a mixture. bldpharm.com These techniques are the industry standard for determining the purity of chemical compounds. bldpharm.com

A reversed-phase HPLC method is typically used for this compound, employing a C18 or Phenyl-Hexyl column. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the main compound from any impurities or starting materials. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly, typically around 254 nm or 280 nm. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. For instance, commercial batches may report purities of 99% or higher as determined by HPLC. exportersindia.com

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, combining the superior separation capabilities of HPLC or UPLC with the sensitive and specific detection of mass spectrometry. bldpharm.combldpharm.com

Using LC-MS, a sample of this compound can be analyzed to not only quantify its purity but also to identify the molecular weights of any co-eluting impurities. mdpi.com This is particularly valuable for characterizing unknown byproducts in a sample. The retention time from the LC provides one level of identification, while the mass spectrum provides the molecular weight and fragmentation data, allowing for the tentative structural elucidation of even trace-level components.

Advanced Spectroscopic Probes for Mechanistic Studies (e.g., Electron Paramagnetic Resonance Spectroscopy for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is uniquely sensitive to species with unpaired electrons, such as free radicals. srce.hrbiointerfaceresearch.com While this compound is not itself a radical, EPR can be a powerful tool for studying its potential involvement in reactions that proceed through radical intermediates. mdpi.com

For example, if the compound were to undergo oxidation or participate in redox reactions, short-lived radical species might be formed. nih.gov EPR, often combined with a technique called "spin trapping," can detect and characterize these transient intermediates. srce.hr This provides invaluable mechanistic insight into the compound's reactivity, such as its potential antioxidant activity or its degradation pathways. The g-value and hyperfine coupling constants observed in the EPR spectrum can help identify the structure of the radical intermediate. mdpi.com

Future Research Directions and Interdisciplinary Research Prospects

Development of Novel and Sustainable Synthetic Routes for Indole (B1671886) Sulfonates

The synthesis of indole sulfonates is a critical area for advancement, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Traditional synthetic methods often suffer from harsh reaction conditions, the use of hazardous reagents, and limited substrate scope. rug.nl Future research will likely focus on overcoming these limitations through innovative catalytic systems and green chemistry principles.

Key research avenues include:

Green Catalysis: The development of novel catalysts is paramount. For instance, biochar-modified catalysts have demonstrated exceptional efficiency in synthesizing bis-indole derivatives in water, a green solvent. rsc.org Future work could adapt such sustainable catalysts for the specific sulfonation of 2-phenylindole (B188600).

Ionic Liquids: Protonic ionic liquids have been successfully used as both catalyst and medium for Fischer indole synthesis, allowing for high yields and catalyst reusability. researchgate.net Research into designing specific ionic liquids for sulfonation reactions could provide eco-friendly and efficient synthetic pathways.

Electrochemical Synthesis: Recent advancements have shown that direct electrochemical sulfonylation of indoles using inorganic sulfites can efficiently produce indoyl sulfonate esters under mild conditions. acs.org This atom-economical approach avoids harsh chemical oxidants and offers a sustainable alternative for synthesizing compounds like sodium 2-phenyl-1H-indole-5-sulfonate.

Palladium-Catalyzed Reactions: Efficient methods for synthesizing 1H-indole-3-sulfonates have been developed using palladium-catalyzed tandem reactions. These reactions are often very fast, occurring under mild conditions with good to excellent yields. rsc.org Further exploration of palladium catalysis could yield novel routes to 5-sulfonated isomers.

| Synthetic Strategy | Key Advantages | Potential for Indole Sulfonate Synthesis | Reference |

|---|---|---|---|

| Green Catalysis (e.g., Biochar-based) | Environmentally friendly, use of water as solvent, high yields (80-98%). | Adaptable for direct sulfonation, promoting sustainable production. | rsc.org |

| Protonic Ionic Liquids | Catalyst and medium in one, recyclable, minimal organic solvent use. | Offers a green reaction environment for sulfonation with high conversion rates. | researchgate.net |

| Electrochemical Sulfonylation | Mild conditions, use of inexpensive inorganic sulfites, atom economy. | Direct C-H functionalization for precise sulfonate group placement. | acs.org |

| Palladium-Catalyzed Tandem Reactions | High efficiency, fast reaction times (often <10 min), good to excellent yields. | Offers a rapid and high-yield pathway to specific indole sulfonate isomers. | rsc.org |

Exploration of Undiscovered Mechanistic Pathways and Novel Reactivities

A deeper understanding of the fundamental chemical behavior of indole sulfonates is essential for unlocking new applications. Future research should delve into the mechanistic details of their formation and subsequent reactions, potentially revealing novel chemical transformations.

Areas for investigation include:

Radical Intermediates: The sulfonyl group can be a precursor to sulfonyl radicals. Metal-free photocatalytic approaches are being developed to generate these versatile intermediates from sulfonamides, which can then undergo various functionalization reactions. acs.org Investigating similar pathways starting from indole sulfonates could open up new avenues for late-stage functionalization of the indole core.

Reaction Kinetics: Studying the kinetics of reactions, such as those in reactive molten salts, can unravel complex speciation and competing reaction pathways. rsc.org Applying these techniques to the synthesis and reactions of indole sulfonates could provide precise control over product formation.

Tandem Reactions: The development of palladium-catalyzed tandem reactions for the synthesis of 1H-indole-3-sulfonates highlights the potential for complex molecule construction in a single step. rsc.org Future work could explore other catalytic systems to discover new tandem processes that build molecular complexity from simple indole sulfonate precursors.

Mechanistic Elucidation: Detailed mechanistic studies, like those performed on the synthesis of 1-hydroxyindole-2-carboxylates, can reveal unexpected reaction pathways. researchgate.net Such investigations into the synthesis of this compound could lead to improved synthetic protocols and the discovery of new reactivity patterns governed by steric and electronic effects.

Integration with Advanced Materials Science and Nanotechnology for Catalytic Systems

The intersection of indole chemistry with materials science and nanotechnology presents exciting opportunities for creating advanced functional materials and catalytic systems. The properties of this compound could be harnessed or modified when integrated into larger material frameworks.

Future prospects in this area include:

Heterogeneous Catalysis: A neutral catalytic system for Michael reactions of indoles has been developed by combining a silica-supported benzenesulfonic acid sodium salt with an ionic liquid in water. nih.gov This demonstrates the potential for immobilizing indole sulfonate structures onto solid supports like silica (B1680970) to create reusable, heterogeneous catalysts for various organic transformations.

Nanoparticle Formulations: Indole derivatives with anticancer properties have been incorporated into nanotechnology-based formulations, such as poly-lactic-co-glycolic acid (PLGA) nanoparticles, to improve their therapeutic efficacy. nih.gov Future research could explore the encapsulation or conjugation of this compound with nanoparticles to develop novel drug delivery systems or targeted therapeutic agents.

Functional Materials: The indole scaffold is a component of materials used in applications like Organic Light-Emitting Diodes (OLEDs). rug.nl The introduction of a sulfonate group could modify the electronic and photophysical properties of these materials, leading to the development of new sensors, dyes, or electronic components.

Advancements in Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. researchgate.net These in silico approaches can significantly accelerate the discovery and optimization of indole sulfonate derivatives.

Key directions for computational research are:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling can elucidate the relationship between the chemical structure of indole-sulfonamide derivatives and their biological activities, such as anticancer or antimalarial effects. nih.govacs.org These models can guide the design of new derivatives of this compound with enhanced potency.

Molecular Docking: In silico molecular docking studies can predict the binding modes and affinities of indole derivatives with specific biological targets, such as enzymes or receptors. nih.govmdpi.com This is crucial for identifying potential therapeutic applications and understanding the mechanism of action at a molecular level.